molecular formula C9H9F2NO B1432675 4,4-Difluorochroman-6-amine CAS No. 1187968-09-7

4,4-Difluorochroman-6-amine

Cat. No. B1432675
M. Wt: 185.17 g/mol
InChI Key: LWMQRVULTNRTIC-UHFFFAOYSA-N
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Description

“4,4-Difluorochroman-6-amine” is a chemical compound with the CAS Number: 1187968-09-7 . It has a molecular weight of 185.17 . The compound is in liquid form . It is a useful research chemical for organic synthesis and other chemical processes .


Molecular Structure Analysis

The IUPAC name of “4,4-Difluorochroman-6-amine” is 4,4-difluoro-2,3-dihydrochromen-6-amine . The InChI code is 1S/C9H9F2NO/c10-9(11)3-4-13-8-2-1-6(12)5-7(8)9/h1-2,5H,3-4,12H2 .


Physical And Chemical Properties Analysis

“4,4-Difluorochroman-6-amine” is a liquid . It has a molecular weight of 185.17 .

Scientific Research Applications

Synthesis and Characterization

Research in the field of organic chemistry has explored the synthesis and characterization of various polysubstituted pyridazinones, utilizing scaffolds like 4,5,6-trifluoropyridazin-3(2H)-one. These processes involve sequential nucleophilic aromatic substitution, which can lead to the formation of polyfunctional systems, potentially including 4,4-difluorochroman-6-amine derivatives. This methodology is significant for drug discovery, as it allows for the creation of a variety of substituted and ring-fused pyridazinone systems (Pattison et al., 2009).

Applications in Material Chemistry

Amines, such as derivatives of 4,4-difluorochroman-6-amine, are crucial in material chemistry. They serve as key intermediates for the synthesis of various polymers like polyamides, polyureas, and polyepoxides, which have applications in industries including automotive, aerospace, and healthcare. The synthesis of biobased primary and secondary amines, possibly including 4,4-difluorochroman-6-amine derivatives, has been explored for their role as building blocks in material chemistry (Froidevaux et al., 2016).

Photophysical Properties and Sensor Applications

Research into amphoteric cruciforms, which could potentially include 4,4-difluorochroman-6-amine derivatives, highlights their unique photophysical properties. These materials exhibit significant changes in absorption and emission when exposed to various chemical agents, suggesting potential applications in sensor technologies for detecting metal cations and amines (McGrier et al., 2011).

Gas Separation and Membrane Technology

In the realm of polymer engineering, 4,4-difluorochroman-6-amine derivatives might be relevant in the synthesis of specialized polyimides for gas separation applications. This includes the development of hyperbranched polyimides and novel organosoluble fluorinated polyimides, which are pertinent for creating efficient gas separation membranes (Fang et al., 2000; Chung & Hsiao, 2008)(https://consensus.app/papers/novel-fluorinated-polyimides-derived-chung/b8cbe46b042d5f7cbd4e9826a89cd90b/?utm_source=chatgpt).

Macromolecular Prodrug Carriers

Studies have been conducted on using oxidized cellulose as a macromolecular prodrug carrier, where the potential of linking amines, like derivatives of 4,4-difluorochroman-6-amine, to biocompatible polymers has been explored. This research is vital for developing novel drug delivery systems (Zhu, Kumar, & Banker, 2001).

properties

IUPAC Name

4,4-difluoro-2,3-dihydrochromen-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c10-9(11)3-4-13-8-2-1-6(12)5-7(8)9/h1-2,5H,3-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMQRVULTNRTIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1(F)F)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluorochroman-6-amine

Synthesis routes and methods

Procedure details

Dissolve 4,4-difluoro-6-nitro-chromane (2.5 g, 11.6 mmol) in methanol (100 mL), add zinc powder (2.5 g, 34.8 mmol), then add dropwise a 15.5% aqueous solution of ammonium chloride (40 mL, 139 mmol), stir at room temperature for 5 hrs. Filter off the solid, add water (50 mL) to the filtrate, extract with EtOAc (50 mL×2). Combine the organic layers, wash with brine (50 mL×2), dry over anhydrous Na2SO4. Concentrate under reduced pressure to get a crude residue. Purification by chromatography (silica gel, EtOAc:PE=1:3) affords the title compound (1.8 g, 83.7%). MS: (M+1): 186.2.
Name
4,4-difluoro-6-nitro-chromane
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.5 g
Type
catalyst
Reaction Step Three
Yield
83.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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